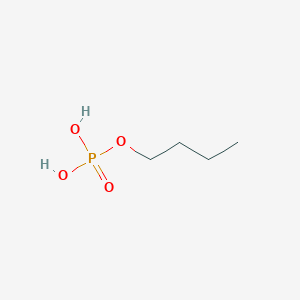

丁基二氢磷酸

描述

Synthesis Analysis

Butyl dihydrogen phosphate and its derivatives are synthesized through multiple methods. For instance, silver di-t-butyl phosphate is prepared and used in the synthesis of phospholipids, indicating a method for producing mixed-acid phosphatidic acid and phosphatidyl glycerolphosphate from 1,2-diacyl glycerol-3-iodohydrin, with easy removal of protecting groups at low temperatures (Bonsen & Haas, 1967). Another example involves choline dihydrogen phosphate and 1-butyl-3-methylimidazolium dihydrogen phosphate synthesized as proton-conducting ionic plastic crystals, showing phase transitions and conductivity in the plastic crystalline phase (Yoshizawa‐Fujita et al., 2007).

Molecular Structure Analysis

The molecular structure of butyl dihydrogen phosphate derivatives is crucial for their chemical behavior. For instance, the structure of 3,4-dihydroxy-2-butanone 4-phosphate synthase from Candida albicans has been solved, revealing a homodimer configuration important for enzymatic activity, which is related to butyl dihydrogen phosphate derivatives in biosynthesis processes (Echt et al., 2004).

Chemical Reactions and Properties

Silica supported ammonium dihydrogen phosphate (NH4H2PO4/SiO2) demonstrates catalytic efficiency in synthesizing aryl-14-H-dibenzo[a,j]xanthenes, showcasing the chemical reactivity and potential applications of butyl dihydrogen phosphate derivatives in facilitating organic transformations under solvent-free conditions (Rostamizadeh et al., 2009).

Physical Properties Analysis

The ionic conductivity and phase transition behavior of butyl dihydrogen phosphate derivatives, such as choline dihydrogen phosphate and 1-butyl-3-methylimidazolium dihydrogen phosphate, are of particular interest. These compounds exhibit solid-solid phase transitions and a range of ionic conductivities in their plastic crystalline phase, relevant for applications in proton-conducting materials (Yoshizawa‐Fujita et al., 2007).

Chemical Properties Analysis

The chemical properties of butyl dihydrogen phosphate derivatives are highlighted by their reactivity and potential as catalysts. The use of silica-supported ammonium dihydrogen phosphate in the synthesis of xanthenes underlines the versatility and efficiency of these compounds as heterogeneous catalysts in organic synthesis (Rostamizadeh et al., 2009).

科学研究应用

磷酸钾的生产

丁基二氢磷酸可用于生产磷酸钾 . 生产过程基于磷酸 (H3PO4),磷酸是通过硫酸分解天然磷酸盐制得,并通过化学方法或有机萃取剂处理从杂质中提纯 . 建议使用萃取 H3PO4 来生产磷酸二氢钾 (KH2PO4) .

化肥生产

丁基二氢磷酸可用于生产矿物肥料 . 萃取 H3PO4 更适合生产矿物肥料,它可以直接中和或初步去除杂质 . 首先,由于杂质含量,只获得适合在田间露天使用的肥料。 第二种方法可以生产更纯的肥料,适合封闭场地使用 .

制药研究

丁基二氢磷酸在制药研究中得到应用 . 它用于合成各种药物化合物 .

吸附研究

安全和危害

Butyl dihydrogen phosphate is a combustible material that may burn but does not ignite readily. When heated, vapors may form explosive mixtures with air. Contact with metals may evolve flammable hydrogen gas. Containers may explode when heated. Runoff may pollute waterways . It is also suspected of causing cancer .

属性

IUPAC Name |

butyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMJSBUIDQYHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Mono-n-butylphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl dihydrogen phosphate, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30862719 | |

| Record name | Mono-n-butylphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

1623-15-0, 85391-11-3, 52933-01-4 | |

| Record name | Monobutyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-n-butylphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl dihydrogen phosphate, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butylphosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mono-n-butylphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyl dihydrogen phosphate, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 52933-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I9W48E53L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

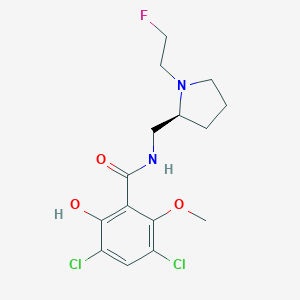

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

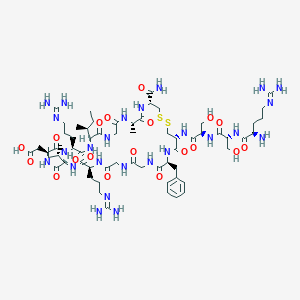

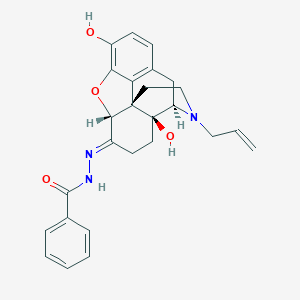

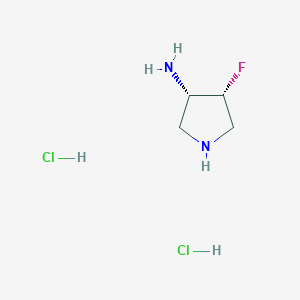

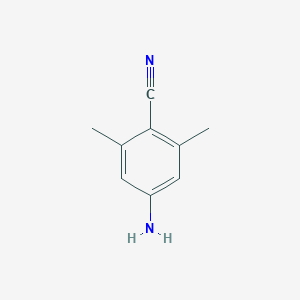

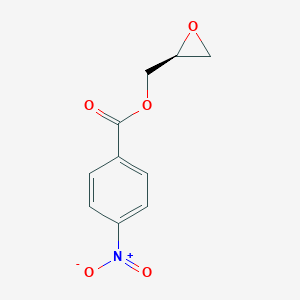

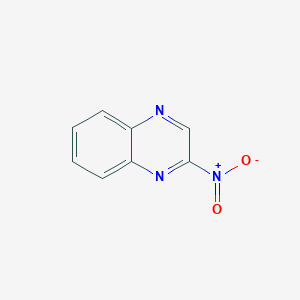

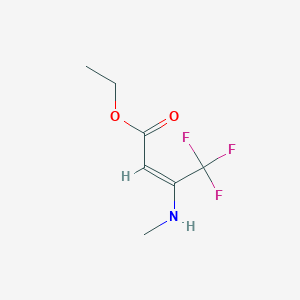

Feasible Synthetic Routes

Q & A

Q1: What is the role of Butyl Dihydrogen Phosphate in the synthesis of iron oxides?

A: Butyl Dihydrogen Phosphate plays an intriguing role in tailoring the synthesis of iron oxides. While inorganic additives like chloride and perchlorate led to the formation of haematite (α-Fe2O3) with distinct crystal morphologies, the presence of Butyl Dihydrogen Phosphate steered the reaction towards the formation of the iron oxyhydroxide, lepidocrocite (γ-FeOOH), without significantly affecting its morphology []. This suggests that Butyl Dihydrogen Phosphate influences the reaction pathway by interacting with the growing iron oxide particles, potentially through surface adsorption or complexation with iron species. Further investigation revealed that the specific structure of the organic additive plays a crucial role, as diphosphonates like methylenediphosphonic acid and 1,2-ethylenediphosphonic acid resulted in the formation of haematite and akaganeite (β-FeOOH), respectively []. This highlights the potential of Butyl Dihydrogen Phosphate and similar compounds in controlling the phase, size, and morphology of iron oxides, which is of great interest in fields like materials science and nanotechnology.

Q2: Can Butyl Dihydrogen Phosphate be used to synthesize long-chain phosphate compounds?

A: Yes, research indicates that Butyl Dihydrogen Phosphate can be utilized in the synthesis of alkyl ammonium polyphosphates (AAPP), which are long-chain phosphate compounds. These compounds are generated through a thermal reaction of alkyl dihydrogen phosphates (including ethyl, n-propyl, and n-butyl variants) with urea at elevated temperatures (120-200°C) []. Analysis through infrared spectroscopy, paper chromatography, and chemical analysis confirmed that the resulting AAPP possessed a long-chain structure characterized by P–O–P linkages []. This method offers a relatively simple and efficient route for the preparation of AAPPs, which hold potential applications in various fields due to their unique properties, such as acting as flame retardants or dispersing agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)

![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)

![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)